molecular formula C13H15NO2S B2632412 Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1935541-84-6

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2632412
CAS No.: 1935541-84-6
M. Wt: 249.33
InChI Key: LGVRWQVUMBVIIT-UHFFFAOYSA-N
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Description

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a unique chemical compound characterized by its bicyclic structure, which includes sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A structurally similar compound used in various chemical and biological applications.

    3-Azabicyclo[3.2.1]octane: Another bicyclic compound with applications in synthetic and medicinal chemistry.

Uniqueness

Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of both sulfur and nitrogen in its bicyclic structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c15-13(14-7-12-6-11(14)9-17-12)16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVRWQVUMBVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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